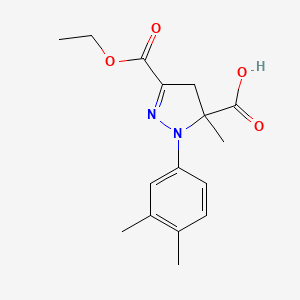

1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Biological Activities

The compound's structure suggests several avenues for research:

1. Antimicrobial Properties

2. Anti-inflammatory Effects

- Given the presence of the carboxylic acid functional group, this compound may exhibit anti-inflammatory properties, potentially interacting with inflammatory pathways or mediators.

3. Chelating Agent

- The carboxylic acid moiety may allow it to function as a chelating agent, which can be useful in various biochemical applications, including metal ion binding and drug delivery systems.

Synthesis Pathways

The synthesis of 1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves several steps:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the ethoxycarbonyl group via esterification methods.

- Functionalization at the aromatic ring to achieve the desired substitution pattern.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into its unique properties and potential applications:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(4-Methylphenyl)-3-(ethoxycarbonyl)-5-methylpyrazole | Similar pyrazole structure but with para-methyl group | Antimicrobial | Different substitution pattern affects activity |

| 1-(2-Nitrophenyl)-3-(ethoxycarbonyl)-5-methylpyrazole | Contains a nitro group | Potential anti-inflammatory | Nitro group may enhance reactivity |

| 1-(Phenyl)-3-(ethoxycarbonyl)-5-methylpyrazole | Lacks methyl substitutions | General pyrazole activity | Simpler structure may limit biological diversity |

Case Studies and Research Findings

While direct studies specifically on this compound are scarce, the following insights can be drawn from related research:

- Interaction with Biological Macromolecules : Preliminary studies indicate that compounds with similar structures interact with proteins and nucleic acids, influencing enzyme activity or receptor binding which is critical for therapeutic applications.

- Prodrug Potential : The presence of the ethoxycarbonyl group suggests that this compound could act as a prodrug, which is converted into an active drug form within biological systems. This characteristic is vital for enhancing bioavailability and targeting specific tissues.

Chemical Reactions Analysis

Chemical Reactions of Pyrazole Derivatives

Pyrazole derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

Oxidation reactions can convert dihydro-pyrazoles into their fully aromatic counterparts. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate can be oxidized using potassium persulfate in acetonitrile to yield the fully aromatic pyrazole derivative .

Substitution Reactions

Substitution reactions can modify the functional groups attached to the pyrazole ring. For instance, hydrazide derivatives of pyrazoles can react with ethyl acetoacetate to form new pyrazolone derivatives .

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for characterizing pyrazole derivatives.

-

IR Spectroscopy : Carbonyl stretching frequencies are typically observed in the range of 1696–1710 cm−1, while C=N stretching appears at 1588–1612 cm−1 .

-

NMR Spectroscopy : Methyl protons often appear as singlets in the region δ 0.96–1.08 ppm, and methylene protons as singlets in the region δ 2.68–2.96 ppm .

-

Mass Spectrometry : Molecular ion peaks are often stable, indicating the formation of cycloadducts .

Data Table: Spectroscopic Data for Pyrazole Derivatives

| Spectroscopic Method | Observation |

|---|---|

| IR Spectroscopy | Carbonyl stretching: 1696–1710 cm−1, C=N stretching: 1588–1612 cm−1 |

| 1H NMR | Methyl protons: δ 0.96–1.08 ppm, Methylene protons: δ 2.68–2.96 ppm |

| 13C NMR | Carbonyl carbon: δ 170.14–170.46 ppm, C4 and C5 carbons: δ 35.12–35.88 and δ 155.56–156.04 ppm |

| Mass Spectrometry | Stable molecular ion peaks |

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-22-14(19)13-9-16(4,15(20)21)18(17-13)12-7-6-10(2)11(3)8-12/h6-8H,5,9H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPJHGDBRXFKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.